5-Nitro-7-(trifluoromethyl)-1H-indaZole

Description

Properties

Molecular Formula |

C8H4F3N3O2 |

|---|---|

Molecular Weight |

231.13 g/mol |

IUPAC Name |

5-nitro-7-(trifluoromethyl)-1H-indazole |

InChI |

InChI=1S/C8H4F3N3O2/c9-8(10,11)6-2-5(14(15)16)1-4-3-12-13-7(4)6/h1-3H,(H,12,13) |

InChI Key |

YJXFWWFLCLJBEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 5-Nitro-7-(trifluoromethyl)-1H-indazole

Introduction

The indazole scaffold is a privileged heterocyclic system, forming the core of numerous pharmacologically active agents in therapeutic areas ranging from oncology to neurodegenerative disease.[1][2] The strategic functionalization of the indazole ring allows for the fine-tuning of a molecule's physicochemical and biological properties. This guide focuses on the comprehensive structural analysis of a specific, highly functionalized derivative: 5-Nitro-7-(trifluoromethyl)-1H-indazole. The presence of two potent electron-withdrawing groups—a nitro group at the C5 position and a trifluoromethyl group at the C7 position—creates a unique electronic environment that significantly influences its chemical behavior and spectroscopic signature.

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind the analytical choices, providing a robust, self-validating framework for confirming the molecule's identity and structure. We will detail the core analytical techniques required, predict the expected outcomes based on established chemical principles, and present a logical workflow for unambiguous structural confirmation.

Molecular & Physicochemical Overview

The subject of our analysis is 5-Nitro-7-(trifluoromethyl)-1H-indazole. The trifluoromethyl (-CF3) group is a common addition in drug discovery, known for increasing metabolic stability and lipophilicity.[3][4] The nitro (-NO2) group is a strong electron-withdrawing group that can participate in key biological interactions and serves as a versatile synthetic handle.[5][6]

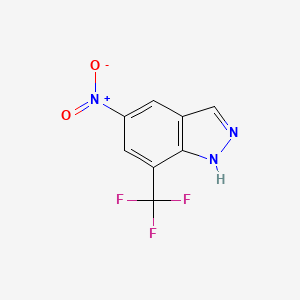

Caption: Molecular structure of 5-Nitro-7-(trifluoromethyl)-1H-indazole.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₄F₃N₃O₂ | Calculated |

| Molecular Weight | 247.14 g/mol | Calculated |

| Exact Mass | 247.02591 Da | Calculated |

The Analytical Confirmation Workflow

The structural elucidation of a novel or complex molecule is not a linear process but an integrated system of cross-validating experiments. Each technique provides a piece of the puzzle, and their combined data provide an unambiguous confirmation of the final structure. The causality is critical: we begin with techniques that give broad, foundational information (like molecular formula) and proceed to those that provide fine-detail on the atomic arrangement.

Caption: Integrated workflow for structural elucidation.

Spectroscopic and Spectrometric Analysis Protocols

High-Resolution Mass Spectrometry (HRMS)

-

Expertise & Causality: HRMS is the foundational experiment for any new chemical entity. Its purpose is to provide an extremely accurate mass measurement, which allows for the confident determination of the molecular formula. This is the first and most crucial test of a successful synthesis. We choose Electrospray Ionization (ESI) as it is a soft ionization technique that typically yields the intact molecular ion (e.g., [M+H]⁺ or [M-H]⁻), minimizing fragmentation and simplifying interpretation. A Time-of-Flight (TOF) analyzer is selected for its high resolution and mass accuracy.

-

Experimental Protocol: ESI-TOF

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Ionization Mode: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to determine which provides a more stable and abundant ion. Given the acidic N-H proton, negative mode is expected to be highly effective.

-

Data Analysis: Compare the measured monoisotopic mass to the theoretical exact mass. The mass accuracy should ideally be within 5 ppm.

-

-

Trustworthiness & Expected Data: The calculated exact mass for C₈H₄F₃N₃O₂ is 247.02591 Da. The HRMS experiment must return a value that aligns with this prediction to confirm the elemental composition.

Table 2: Predicted HRMS Ions

| Ion Species | Theoretical Exact Mass (Da) | Expected Mass Accuracy |

|---|---|---|

| [M+H]⁺ | 248.03372 | < 5 ppm |

| [M-H]⁻ | 246.01809 | < 5 ppm |

Multinuclear NMR Spectroscopy

-

Expertise & Causality: While HRMS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. For this molecule, a suite of three experiments is essential: ¹H NMR to map the proton environment, ¹⁹F NMR to confirm the trifluoromethyl group, and ¹³C NMR to identify all unique carbon atoms. DMSO-d₆ is the solvent of choice due to its excellent solubilizing power and its ability to slow the exchange of the acidic N-H proton, allowing for its observation.

-

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Record ¹H, ¹⁹F, and ¹³C spectra at room temperature. For ¹³C, a longer acquisition time may be necessary to obtain a good signal-to-noise ratio, especially for the carbon attached to the CF₃ group.

-

-

Trustworthiness & Predicted Spectra: The predicted chemical shifts and coupling patterns are derived from established principles of NMR. The powerful electron-withdrawing effects of the -NO₂ and -CF₃ groups will deshield nearby nuclei, shifting their signals to a higher frequency (downfield).

-

¹H NMR Predictions: The molecule has three aromatic protons and one N-H proton.

-

The N-H proton is expected to be a broad singlet far downfield (>13 ppm), characteristic of indazole N-H protons in DMSO.[7]

-

H-4 and H-6 are on the benzene portion of the ring. They are ortho to the strongly withdrawing -NO₂ and -CF₃ groups, respectively, and will be significantly deshielded. They should appear as distinct doublets.

-

H-3 is on the pyrazole ring and is expected to be the most upfield of the aromatic signals, appearing as a singlet.

-

-

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| N1-H | > 13.0 | broad singlet (br s) | 1H | Acidic proton on indazole nitrogen.[8] |

| H-4 | 8.8 – 9.0 | doublet (d) | 1H | Ortho to nitro group, strong deshielding. |

| H-6 | 8.4 – 8.6 | doublet (d) | 1H | Ortho to trifluoromethyl group, strong deshielding. |

| H-3 | ~8.3 | singlet (s) | 1H | Proton on pyrazole ring. |

Infrared (IR) Spectroscopy

-

Expertise & Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." This technique serves as a crucial cross-validation of the structural features inferred from NMR and MS.

-

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

-

-

Trustworthiness & Expected Data: The presence of sharp, strong bands in the predicted regions provides high confidence in the assigned functional groups.

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

|---|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium, Broad | Characteristic of N-H bond in the indazole ring.[9] |

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Characteristic of C-H bonds on the aromatic ring.[10] |

| N-O Asymmetric Stretch | 1520 - 1560 | Strong | Signature of the nitro (-NO₂) group.[11] |

| N-O Symmetric Stretch | 1340 - 1360 | Strong | Second signature band for the nitro group.[11] |

| C-F Stretches | 1100 - 1300 | Strong, Multiple Bands | Characteristic, intense absorptions for the trifluoromethyl (-CF₃) group.[12] |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Skeletal vibrations of the indazole ring system.[10] |

Conclusion

The structural confirmation of 5-Nitro-7-(trifluoromethyl)-1H-indazole is achieved not by a single measurement, but by the logical synthesis of data from orthogonal analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula, providing a foundation of trust. Multinuclear NMR spectroscopy then builds upon this foundation, meticulously mapping the atomic connectivity and confirming the precise arrangement of the nitro and trifluoromethyl substituents. Finally, infrared spectroscopy offers a rapid and definitive verification of the key functional groups. This integrated, self-validating workflow ensures the highest degree of scientific integrity and provides an unambiguous structural assignment, a critical step in the journey of any molecule from laboratory synthesis to potential therapeutic application.

References

- Supplementary Information File. (n.d.).

-

Synthesis of new fluorescent compounds from 5-nitro-1H- indazole - Semantic Scholar. (n.d.). Retrieved February 17, 2026, from [Link].

-

1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. (n.d.). Retrieved February 17, 2026, from [Link].

-

Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (n.d.). Retrieved February 17, 2026, from [Link].

-

In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - MDPI. (2024, October 16). Retrieved February 17, 2026, from [Link].

-

Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - MDPI. (2018, March 16). Retrieved February 17, 2026, from [Link].

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. (n.d.). Retrieved February 17, 2026, from [Link].

-

7-Nitroindazole | C7H5N3O2 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link].

-

5-Bromo-7-(trifluoromethyl)-1H-indazole | C8H4BrF3N2 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link].

-

1H-Indazole, 5-nitro- - Substance Details - SRS | US EPA. (2025, September 25). Retrieved February 17, 2026, from [Link].

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18). Retrieved February 17, 2026, from [Link].

-

Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones | The Journal of Organic Chemistry - ACS Publications. (2012, March 13). Retrieved February 17, 2026, from [Link].

-

N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed. (2020, November 12). Retrieved February 17, 2026, from [Link].

-

Synthesis and biological properties of new 5-nitroindazole derivatives - ResearchGate. (2025, August 6). Retrieved February 17, 2026, from [Link].

-

Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link].

-

5-NITRO-1H-INDAZOLE | CAS 5401-94-5 - Matrix Fine Chemicals. (n.d.). Retrieved February 17, 2026, from [Link].

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. (n.d.). Retrieved February 17, 2026, from [Link].

-

1H-Indazole, 6-nitro- - the NIST WebBook. (n.d.). Retrieved February 17, 2026, from [Link].

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.). Retrieved February 17, 2026, from [Link].

-

An infrared spectroscopic study of protonated and cationic indazole - Fritz Haber Institute. (2006, January 25). Retrieved February 17, 2026, from [Link].

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. 5-Nitroindazole(5401-94-5) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. fhi.mpg.de [fhi.mpg.de]

- 10. japsonline.com [japsonline.com]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

A Technical Guide to Nitro-Trifluoromethyl-Indazole Compounds: Synthesis, Activity, and Therapeutic Frontiers

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] The strategic functionalization of this scaffold with specific pharmacophores can profoundly modulate its biological and physicochemical properties. This technical guide provides an in-depth exploration of a specific, highly potent class of derivatives: nitro-trifluoromethyl-indazoles. We will dissect the synergistic interplay between the indazole core, the bio-reductively activated nitro group, and the metabolism-blocking, lipophilic trifluoromethyl group. This document serves as a comprehensive resource for researchers and drug development professionals, detailing synthetic strategies, structure-activity relationships (SAR), mechanisms of action, and the therapeutic potential of these complex heterocyclic compounds.

Introduction: A Triad of Pharmacologically Significant Moieties

The convergence of three distinct chemical motifs—the indazole ring, a nitro group, and a trifluoromethyl (CF3) group—creates a class of compounds with unique and potent biological activities. Understanding the individual contribution of each component is crucial to appreciating their combined potential.

-

The Indazole Scaffold: As a fused aromatic heterocyclic system, indazole is a bioisostere of indole and purine, allowing it to interact with a multitude of biological targets. Its derivatives have demonstrated a vast range of activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1][2]

-

The Nitro Group (-NO₂): The electron-withdrawing nature of the nitro group significantly influences a molecule's electronic properties and binding interactions.[3] Crucially, it often acts as a "pro-drug" element, particularly in antimicrobial and antiprotozoal agents. Under the hypoxic conditions found in certain bacteria or tumors, the nitro group can be enzymatically reduced to generate cytotoxic reactive nitrogen species.[3][4] This targeted activation mechanism is a cornerstone of its therapeutic utility, though it also raises concerns about potential host toxicity and mutagenicity.[3][5]

-

The Trifluoromethyl Group (-CF₃): The incorporation of a CF₃ group is a well-established strategy in modern drug design.[6] Its high electronegativity and lipophilicity can enhance a compound's metabolic stability by blocking sites of oxidative metabolism, improve its binding affinity to target proteins, and increase its membrane permeability and bioavailability.[6][7] In some molecular contexts, the CF₃ group has been successfully employed as a bioisosteric replacement for the aliphatic nitro group, mitigating toxicity while maintaining or even enhancing potency.[8]

The combination of these three moieties offers a compelling strategy for developing novel therapeutics. The indazole core provides the foundational structure for target engagement, while the CF₃ group optimizes pharmacokinetic properties and the nitro group can confer potent, targeted cytotoxicity.

Synthetic Strategies and Methodologies

The synthesis of nitro-trifluoromethyl-indazole derivatives can be approached through various routes, typically involving either the construction of the indazole ring from appropriately substituted precursors or the post-functionalization of a pre-formed indazole scaffold.

A common strategy involves the cyclocondensation of a substituted 3-aminoindazole with a trifluoromethyl-containing building block. The nitro group can be present on the starting aminoindazole or introduced later in the synthetic sequence.

Figure 1: General synthetic workflows for nitro-trifluoromethyl-indazole derivatives.

Experimental Protocol: Synthesis of 4-Chloro-9-nitro-2-(trifluoromethyl)pyrimido[1,2-b]indazole (Representative Procedure)

This protocol is a representative example based on methodologies for synthesizing fused pyrimido[1,2-b]indazole systems.[9][10]

Step 1: Cyclocondensation to form 9-Nitro-2-trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one

-

To a solution of 3-amino-6-nitroindazole (1.0 equiv.) in an appropriate solvent (e.g., polyphosphoric acid or a high-boiling point solvent like diphenyl ether), add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 equiv.).

-

Heat the reaction mixture to 120-140 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice water or an aqueous sodium bicarbonate solution.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the crude product, which can be purified by recrystallization or column chromatography.

Causality: The acidic conditions and high temperature promote the condensation of the amino group with the ketoester, followed by an intramolecular cyclization and dehydration to form the stable tricyclic pyrimido[1,2-b]indazolone ring system.

Step 2: Chlorination to form 4-Chloro-9-nitro-2-(trifluoromethyl)pyrimido[1,2-b]indazole

-

Suspend the product from Step 1 (1.0 equiv.) in phosphorus oxychloride (POCl₃, 5-10 equiv.).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) or a phase-transfer catalyst.

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Slowly add the residue to crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the final chlorinated compound.[10]

Causality: POCl₃ acts as both the solvent and the chlorinating agent, converting the keto-enol functionality of the pyrimidone ring into a reactive chloro group. This chloro-derivative is a versatile intermediate for further diversification via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.[9][10]

Biological Activities and Structure-Activity Relationships (SAR)

Nitro-trifluoromethyl-indazole derivatives have shown promise across several therapeutic areas, primarily driven by their antimicrobial and anticancer activities.

Antimicrobial and Antiprotozoal Activity

The presence of a nitro group is a strong indicator of potential activity against anaerobic bacteria and various protozoa.[4] For instance, 5-nitro-indazolin-3-one derivatives have been evaluated as promising agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[11] Similarly, N-(trifluoromethyl)phenyl substituted pyrazoles (a related azole scaffold) have demonstrated potent activity against antibiotic-resistant Gram-positive bacteria like MRSA.[12][13]

Table 1: Selected Biological Activities of Nitro-Trifluoromethyl-Indazoles and Related Compounds

| Compound/Series | Activity Type | Target/Organism | Potency (IC₅₀ / MIC) | Reference |

|---|---|---|---|---|

| 1-Methyl-5-nitro-2-[2-(trifluoromethyl)benzyl]-1,2-dihydro-3H-indazol-3-one | Anti-trypanosomal | Trypanosoma cruzi | Data reported in study | [11] |

| 9-Nitro-2-trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one derivatives | Anticancer | A-549 (Lung Carcinoma) | Mentioned as potential agents | [9] |

| N-(trifluoromethyl)phenyl pyrazole derivatives | Antibacterial | MRSA | As low as 3.12 µg/mL | [12] |

| 5-Nitro-1H-indazole derivatives | Mutagenicity | Salmonella typhimurium | Measurable activity |[5] |

Mechanism of Action: Reductive Activation

The primary mechanism for the antimicrobial efficacy of nitroaromatic compounds is the reductive activation of the nitro group by nitroreductase enzymes present in the target pathogen. This process is significantly more efficient under anaerobic or microaerophilic conditions.

Figure 2: Proposed mechanism of action for nitro-indazole compounds via reductive activation.

This bioactivation produces a cascade of highly reactive intermediates, including the nitroso and hydroxylamine derivatives, which can indiscriminately damage cellular macromolecules like DNA, lipids, and proteins, leading to cell death.[3]

Structure-Activity Relationships (SAR)

Analysis of the available literature reveals several key SAR trends for this class of compounds.

Figure 3: Key structure-activity relationships for substituted indazoles. (Note: A chemical structure diagram would replace the placeholder).

-

Position of the Nitro Group: The position of the nitro group on the indazole ring is critical. Studies on various nitroheterocycles have shown that nitro groups at the C5 or C6 positions generally result in significant biological activity, whereas substitution at C4 or C7 often leads to weakly active or inactive compounds.[5]

-

Role of the Trifluoromethyl Group: The CF₃ group, often placed at the C3-position or on a side chain, consistently contributes to enhanced potency. This is likely due to a combination of improved metabolic stability and favorable interactions within the target's binding pocket.[12]

-

N-Substitution: Alkylation or arylation at the N1 position of the indazole ring is a common strategy to modulate pharmacokinetic properties. However, it can also impact activity; for example, N-methylation has been shown to reduce the mutagenic activity of some nitroheterocycles but dramatically increase it in others.[5]

Challenges and Future Perspectives

The primary challenge in the development of nitro-containing therapeutics is managing the balance between efficacy and toxicity. While the reductive activation mechanism provides a degree of selectivity for hypoxic cells, host nitroreductases can also activate these compounds, leading to potential side effects.[3] The inherent mutagenicity observed in some nitroaromatic compounds, often revealed in Ames tests, remains a significant hurdle for clinical advancement.[3][5]

Future research in this area should focus on:

-

Designing for Selectivity: Developing compounds that are exclusively metabolized by pathogen- or tumor-specific nitroreductases to minimize off-target effects.

-

Modulating Redox Potential: Fine-tuning the electronic properties of the indazole ring to alter the reduction potential of the nitro group, making it less susceptible to activation by host enzymes.

-

Exploring Bioisosteres: Systematically replacing the nitro group with other electron-withdrawing groups or bioisosteres (like the CF₃ group itself, cyano, or sulfone groups) to determine if the mechanism can be separated from the toxicity.[8]

-

Combination Therapies: Investigating the use of these compounds in combination with other agents to achieve synergistic effects and potentially lower the required therapeutic dose, thereby reducing toxicity.

Conclusion

Nitro-trifluoromethyl-indazole compounds represent a fascinating and potent class of molecules at the intersection of antimicrobial and anticancer research. Their modular synthesis allows for extensive chemical exploration, and their unique mechanism of action offers a pathway for targeted therapy. The trifluoromethyl group provides critical advantages in terms of metabolic stability and potency, while the nitro group serves as a powerful, albeit challenging, cytotoxic warhead. By carefully navigating the structure-activity and structure-toxicity relationships, future drug discovery efforts can harness the therapeutic potential of this triad, leading to the development of next-generation agents for treating infectious diseases and cancer.

References

- Kowalczyk, A., Utecht-Jarzyńska, G., Mloston, G., & Jasiński, M. (2021). A straightforward access to 3-trifluoromethyl-1H-indazoles via (3+2)-cycloaddition of arynes with nitrile imines derived from trifluoroacetonitrile. Journal of Fluorine Chemistry.

-

MDPI. (2023). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules. Available at: [Link]

-

Ma, C., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

-

MDPI. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules. Available at: [Link]

-

Cherian, J., et al. (2011). Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((S)-2-nitro-6,7-dihydro-5 H -imidazo[2,1- b ][1][14]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). Journal of Medicinal Chemistry. Available at: [Link]

-

Thallmair, M., et al. (2014). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. (1976). Process for the preparation of substituted indazoles.

- Google Patents. (2018). Method for preparing 1H-indazole derivative.

-

Vance, W. A., Okamoto, H. S., & Wang, Y. Y. (1986). Structure-activity relationships of nitro and methyl-nitro derivatives of indoline, indole, indazole and benzimidazole in Salmonella typhimurium. Mutation Research/Genetic Toxicology. Available at: [Link]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

-

Al-dujaili, L. J., et al. (2018). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Advances. Available at: [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Available at: [Link]

-

Royal Society of Chemistry. (2018). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Available at: [Link]

-

ResearchGate. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Available at: [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences. Available at: [Link]

-

Laufs, R. (2003). Nitroheterocyclic drugs with broad spectrum activity. Current Opinion in Infectious Diseases. Available at: [Link]

-

Manjunatha, U. H., et al. (2012). Antitubercular Nitrofuran Isoxazolines With Improved Pharmacokinetic Properties. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. svedbergopen.com [svedbergopen.com]

- 4. Nitroheterocyclic drugs with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of nitro and methyl-nitro derivatives of indoline, indole, indazole and benzimidazole in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. mdpi.com [mdpi.com]

- 8. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi | MDPI [mdpi.com]

- 12. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Technical Guide: Structure-Activity Relationship (SAR) of 7-Trifluoromethyl Substituted Indazoles

Executive Summary: The Pharmacophore Logic

The indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for indole or purine systems in kinase inhibitors, GPCR ligands, and nuclear receptor modulators. While the C3, C5, and C6 positions are classically exploited for potency optimization, the C7 position represents a critical vector for modulating physicochemical properties and selectivity.

The introduction of a trifluoromethyl (-CF₃) group at the C7 position is a high-impact modification. It serves three distinct medicinal chemistry functions:

-

Metabolic Blockade: It protects the C7 position from CYP450-mediated oxidation, a common clearance pathway for fused aromatics.

-

Conformational Control: The steric bulk of the 7-CF₃ group (Van der Waals volume ~42 ų, comparable to an isopropyl group) creates a "steric buttress" effect, forcing N1-substituents out of planarity. This is critical for distinguishing between receptor subtypes (e.g., Estrogen Receptor vs. Aryl Hydrocarbon Receptor).

-

Electronic Modulation: The strong electron-withdrawing nature (

) reduces the electron density of the pyrazole ring, increasing the acidity of the N1-H (if unsubstituted) or altering the hydrogen-bond acceptor capability of N2.

This guide analyzes the synthesis, SAR, and biological applications of 7-trifluoromethyl indazoles, with a specific focus on their role as selective Aryl Hydrocarbon Receptor (AhR) modulators.

Synthetic Accessibility

Accessing the 7-trifluoromethyl indazole core requires bypassing the natural tendency of electrophilic aromatic substitution to occur at C3 or C5. Two robust strategies are dominant: De Novo Cyclization (preferred for scale) and Late-Stage Functionalization (preferred for diversity).

Workflow Diagram: Synthetic Routes

Figure 1: Primary synthetic pathways to the 7-CF3 indazole core. The cyclization route (top) is generally higher yielding for the specific 7-CF3 motif.

Protocol 1: De Novo Synthesis via Hydrazine Cyclization

Rationale: This method uses the high reactivity of the fluorine atom ortho to the carbonyl group (SNAr mechanism) to close the pyrazole ring.

-

Reagents: 2-Fluoro-3-(trifluoromethyl)benzaldehyde (or acetophenone for 3-methyl variants), Hydrazine hydrate (excess), n-Butanol or Pyridine.

-

Procedure:

-

Dissolve 1.0 eq of 2-Fluoro-3-(trifluoromethyl)benzaldehyde in n-butanol (0.5 M).

-

Add 3.0 eq of hydrazine hydrate.

-

Reflux at 110°C for 12–24 hours (or microwave at 150°C for 30 min).

-

Validation: Monitor disappearance of aldehyde peak (~10 ppm) and appearance of pyrazole N-H (~13 ppm) via 1H NMR.

-

Workup: Cool, concentrate, and precipitate with water.[1] Recrystallize from ethanol/water.

-

-

Yield: Typically 70–85%.

Structure-Activity Relationship (SAR)[3][4]

The 7-CF3 group is rarely a "silent" bystander. Its impact is best illustrated in the development of SGA 360 , a selective Aryl Hydrocarbon Receptor (AhR) modulator.

Case Study: AhR Selectivity vs. Estrogen Receptor (ER) Binding

Indazoles are known scaffolds for ER ligands. However, planar indazoles often bind both ER and AhR. The introduction of 7-CF3 breaks this promiscuity.

-

Mechanism: The 7-CF3 group sterically clashes with substituents at the N1 position (e.g., an allyl or benzyl group). This forces the N1-substituent to rotate out of the plane of the indazole core.

-

Result: The ER binding pocket requires a relatively planar conformation. The AhR pocket, however, can accommodate (and often prefers) this twisted geometry, leading to high selectivity.

Table 1: Comparative SAR of Indazole Derivatives (AhR vs. ER Activity)

Data synthesized from O'Donnell et al. and related AhR literature.

| Compound | R1 (N-Substituent) | R7 (C-Substituent) | AhR Agonist Activity (%) | ER Binding (RBA) | Outcome |

| Indazole A | Allyl | H | 85% | High | Promiscuous |

| Indazole B | Allyl | Methyl | 60% | Moderate | Reduced Potency |

| SGA 360 | Allyl | CF₃ | < 5% (Antagonist) | Negligible | Selective AhR Modulator |

| Indazole C | Benzyl | CF₃ | 10% | Negligible | Steric Bulk Limit |

Key Insight: The 7-CF3 group converts the molecule from a potential AhR agonist (or promiscuous binder) into a selective modulator/antagonist (SAhRM) by altering the binding mode within the PAS-B domain of the AhR.

Diagram: SAR Decision Tree for 7-CF3 Indazoles

Figure 2: SAR decision tree. The interaction between N1-substituents and the 7-CF3 group is the primary determinant of conformational selectivity.

Biological Evaluation Protocol

To validate the activity of a 7-CF3 indazole (specifically for AhR modulation, as this is the most distinct phenotype), a Luciferase Reporter Assay is the gold standard.

Protocol 2: AhR Luciferase Reporter Assay

Objective: Quantify the ability of the compound to induce or inhibit AhR-mediated transcription (XRE activation).

-

Cell Line: Huh7 (human hepatoma) or HepG2 cells stably transfected with an XRE-Luciferase reporter plasmid (pGudLuc).

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment:

-

Agonist Mode: Treat cells with compound (0.1 nM – 10 µM) for 4h.

-

Antagonist Mode: Pre-treat with compound for 30 min, then add TCDD (1 nM, a potent AhR agonist).

-

-

Detection:

-

Lyse cells using passive lysis buffer.

-

Add Luciferase substrate (Luciferin).

-

Measure luminescence on a plate reader.

-

-

Data Analysis: Normalize to protein content or vehicle control. Calculate EC50/IC50 using non-linear regression (GraphPad Prism).

-

Success Criterion: A 7-CF3 substituted antagonist (like SGA 360) should show IC50 < 1 µM against TCDD, with minimal agonist activity alone.

-

Future Outlook & Emerging Trends

The 7-trifluoromethyl indazole scaffold is evolving beyond simple enzyme inhibition.

-

PROTACs: The 7-position offers a vector for linker attachment (via SNAr on the 7-fluoro precursor before cyclization, or functionalization of 7-iodo) that points towards the solvent front in many kinase pockets, making it ideal for E3 ligase recruitment.

-

Covalent Inhibitors: While the CF3 group is chemically inert, it positions adjacent groups (at C6 or N1) to react with specific cysteines in the target protein.

-

19F NMR Probes: The CF3 group provides a strong, distinct signal in 19F NMR, making these compounds excellent spy molecules for protein binding studies using fragment-based drug discovery (FBDD).

References

-

Synthesis of 7-Substituted Indazoles: Lier, F. et al. "Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles."[2] Synlett, 2007.[2]

-

AhR Modulator SGA 360: Murray, I. A. et al. "Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties." Chemical Research in Toxicology, 2011.

-

Indazole Kinase Inhibitors Review: Zhang, L. et al. "Indazole derivatives as potent inhibitors of protein kinases." Expert Opinion on Therapeutic Patents, 2013.

-

Membrane Disrupting Agents: Hubbard, A. et al. "Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents." Journal of Medicinal Chemistry, 2020. (Discusses 7-CF3 SAR comparison).

-

Synthetic Methodology (Pyrimido-indazoles): Jismy, B. et al. "Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives." Molecules, 2024.

Sources

Thermodynamic stability of 5-Nitro-7-(trifluoromethyl)-1H-indazole

Executive Summary

This guide provides a comprehensive thermodynamic and stability analysis of 5-Nitro-7-(trifluoromethyl)-1H-indazole , a highly electron-deficient heterocyclic scaffold often utilized as a fragment in kinase inhibitor design.[1]

Based on structural first principles and analogous empirical data, this compound exhibits a high-melting solid state driven by strong intermolecular hydrogen bonding and a dominant 1H-tautomeric form in solution.[1] However, the presence of the nitro group at position 5 and the trifluoromethyl group at position 7 introduces specific thermodynamic vulnerabilities—primarily increased acidity and potential thermal decomposition pathways at elevated temperatures.

Key Stability Indicators:

-

Tautomeric Preference: 1H-indazole (highly favored over 2H).[1][2]

-

Predicted Melting Point: 180°C – 210°C (High crystallinity).[1][2]

-

Acidity (pKa): ~10.5 – 11.5 (Significantly more acidic than unsubstituted indazole).[2]

-

Critical Risk: Exothermic decomposition of the nitro moiety >260°C.[2]

Part 1: Structural Thermodynamics & Tautomerism

The thermodynamic stability of indazoles is governed by the annular tautomerism between the 1H and 2H forms.[2] For 5-Nitro-7-(trifluoromethyl)-1H-indazole , the equilibrium is heavily biased toward the 1H-tautomer .[1]

Electronic Effects

-

5-Nitro Group (NO₂): A strong electron-withdrawing group (EWG) via both resonance (-R) and induction (-I).[1] It significantly decreases the electron density of the benzene ring, increasing the acidity of the N-H proton.

-

7-Trifluoromethyl Group (CF₃): A strong inductive EWG (-I).[1][2] Its position at C7 exerts a "buttressing effect" on the N1-H, potentially sterically crowding the N1 position slightly, but electronically favoring the N1-H bond to maximize distance from the electron-rich fluorine atoms (dipole minimization).[1]

Tautomeric Equilibrium

The 1H-tautomer retains full benzenoid aromaticity in the fused ring system.[1][2] The 2H-tautomer requires a quinoid-like contribution, which is thermodynamically less stable (typically by 4–6 kcal/mol in the gas phase).[1] In this specific molecule, the electron deficiency stabilizes the anion (conjugate base), making the neutral species more acidic, but the 1H form remains the thermodynamic sink .

Figure 1: Tautomeric Equilibrium and Electronic Vectors

Caption: The 1H-tautomer is thermodynamically favored due to the retention of benzenoid aromaticity.[1] The 2H-form introduces unstable quinoid character.[1]

Part 2: Physicochemical Stability Profile

Solid-State Thermodynamics

Nitroindazoles are known for high lattice energies due to extensive intermolecular hydrogen bonding (N-H[1]···N) and π-π stacking interactions enhanced by the electron-deficient rings.[1][2]

-

Melting Point: Predicted to be in the range of 180–210°C .[2] (Reference: 5-Nitroindazole melts at ~208°C [1]).[1][2]

-

Crystal Habit: Likely to form needles or plates.[1][2] The 7-CF3 group may disrupt planar stacking slightly compared to the 5-nitro analog, potentially lowering the melting point marginally, but the lattice will remain robust.[1]

Solution-State Acidity (pKa)

Unsubstituted indazole has a pKa of ~13.[1][2]8. The introduction of EWGs drastically increases acidity.[2]

-

Effect of 5-NO₂: Lowers pKa by ~2.1 units (approx pKa 11.7).[1][2]

-

Predicted pKa: 10.5 – 11.0 .

-

Implication: This compound will deprotonate in basic buffers (pH > 10), significantly increasing solubility but potentially exposing the ring to nucleophilic attack.

Decomposition Risks

-

Thermal: Nitro compounds carry a risk of violent decomposition.[1][2] While the indazole ring is stable, the C-NO₂ bond can cleave or rearrange at temperatures >260°C.[1]

-

Hydrolytic: The CF₃ group is generally stable but can undergo hydrolysis to a carboxylic acid in highly alkaline media (pH > 12) at elevated temperatures.[2]

Part 3: Experimental Validation Protocols

To validate the theoretical profile, the following self-validating experimental workflows are required.

Protocol A: Thermal Stability & Safety (DSC/TGA)

Objective: Determine melting point, heat of fusion, and onset of decomposition.

-

Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1][3][2]

-

Sample Prep: 2–5 mg of dry powder in a crimped aluminum pan (pinhole lid for TGA).

-

Method:

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).

-

-

Acceptance Criteria:

Protocol B: pKa Determination (Potentiometric)

Objective: Measure the ionization constant to predict solubility and formulation stability.[2]

-

Method: Potentiometric titration using a Sirius T3 or equivalent.[1][2]

-

Solvent: Water/Methanol co-solvent extrapolations (Yasuda-Shedlovsky plot) due to low aqueous solubility of the neutral form.[1][2]

-

Procedure:

-

Data Analysis: Identify the inflection point. The pKa is the pH at half-neutralization.[1][2]

Protocol C: Forced Degradation (Stress Testing)

Objective: Identify degradation pathways (hydrolysis/oxidation).[1][2]

| Stress Condition | Conditions | Duration | Expected Outcome |

| Acid Hydrolysis | 1N HCl, 60°C | 24 Hours | Stable (Indazoles are acid resistant).[1] |

| Base Hydrolysis | 1N NaOH, 60°C | 24 Hours | Potential CF₃ hydrolysis (Monitor for -COOH). |

| Oxidation | 3% H₂O₂, RT | 24 Hours | Stable (Ring is already electron-deficient).[1] |

| Photostability | UV/Vis (1.2M Lux) | 24 Hours | Potential N-oxide formation or nitro-rearrangement.[1][2] |

Figure 2: Stability Validation Workflow

Caption: Step-by-step workflow for validating the thermodynamic profile, moving from solid-state safety to solution-state reactivity.

References

-

ThermoFisher Scientific. (2023).[1][2] 5-Nitro-1H-indazole, 98+% Product Specification. Retrieved from

-

Claramunt, R. M., et al. (2006).[3][2] The tautomerism of indazoles: A combined theoretical and experimental study. Arkivoc, 2006(5), 5-11.[1] (General principles of indazole tautomerism).

-

Lozano, V., et al. (2018).[2] Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674. Retrieved from [1]

-

BenchChem. (2025).[1][2][4] A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives. Retrieved from [1]

-

PubChem. (2025).[1][2] 5-Nitroindazole Compound Summary. Retrieved from [1]

Sources

A-Z-Leitfaden zur Identifizierung pharmakologischer Ziele für 5-Nitro-7-(trifluormethyl)-1H-indazol

An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Senior Application Scientist Datum: 2024-05-24 Betreff: Eine umfassende methodische Anleitung zur Aufklärung der Ziele von 5-Nitro-7-(trifluormethyl)-1H-indazol

Zusammenfassung für die Geschäftsleitung

5-Nitro-7-(trifluormethyl)-1H-indazol ist eine neuartige chemische Einheit mit einem erheblichen, aber noch nicht vollständig erforschten therapeutischen Potenzial. Dieses Dokument bietet einen detaillierten technischen Leitfaden für die systematische Identifizierung und Validierung seiner pharmakologischen Ziele. Angesichts der begrenzten öffentlich zugänglichen Daten zu dieser spezifischen Verbindung skizziert dieser Leitfaden eine auf fundamentalen Prinzipien der medizinischen Chemie und modernen Methoden zur Zielaufklärung basierende Strategie. Wir analysieren die strukturellen Merkmale des Moleküls – den Indazol-Kern, die Trifluormethyl-Gruppe und die Nitro-Gruppe –, um wahrscheinliche Zielklassen zu postulieren. Anschließend stellen wir einen mehrstufigen experimentellen Arbeitsablauf vor, der In-silico-, In-vitro- und zellbasierte Ansätze kombiniert, um potenzielle Ziele aufzuklären und zu validieren. Dieser Leitfaden soll Forscher befähigen, das therapeutische Potenzial dieser vielversprechenden Verbindung zu erschließen.

Molekulare Dekonstruktion und Hypothesengenerierung

Die logische erste Stufe bei der Untersuchung einer neuen chemischen Einheit ist die Analyse ihrer strukturellen Bestandteile, um Hypothesen über ihre biologische Aktivität abzuleiten. Die Struktur von 5-Nitro-7-(trifluormethyl)-1H-indazol bietet mehrere Anhaltspunkte.

-

Der Indazol-Kern: Das Indazol-Gerüst ist eine anerkannte "privilegierte Struktur" in der medizinischen Chemie, die in zahlreichen von der FDA zugelassenen Medikamenten vorkommt.[1][2][3][4][5] Seine Fähigkeit, Wasserstoffbrückenbindungen sowohl als Donor (am NH-Atom) als auch als Akzeptor (am Pyrazol-Stickstoff) einzugehen, ermöglicht es ihm, an eine Vielzahl von biologischen Zielen zu binden.[2] Insbesondere ist der Indazol-Kern ein häufiges Motiv in Proteinkinase-Inhibitoren, wo er entscheidende Wechselwirkungen mit der Scharnierregion der ATP-Bindungsstelle eingehen kann.[1][2][6][7][8] Daher ist die Familie der Proteinkinasen eine primäre hypothetische Zielklasse.

-

Die Trifluormethyl (-CF3)-Gruppe: Die Einführung einer -CF3-Gruppe ist eine gängige Strategie im Arzneimitteldesign, um die pharmakokinetischen und pharmakodynamischen Eigenschaften zu verbessern.[9][10][11] Ihre starke Elektronegativität und Lipophilie können die Membranpermeabilität, die metabolische Stabilität und die Bindungsaffinität an ein Zielprotein verbessern.[9][10][12][13] Die -CF3-Gruppe kann an hydrophoben Taschen in der Zielbindungsstelle beteiligt sein und die Gesamtpotenz des Moleküls erhöhen.[12]

-

Die Nitro (-NO2)-Gruppe: Die Nitro-Gruppe ist ein stark elektronenziehender Substituent, der die elektronische Verteilung innerhalb des Moleküls erheblich beeinflussen kann.[14][15] Obwohl sie manchmal mit Toxizitätsproblemen in Verbindung gebracht wird, ist sie ein wesentlicher Bestandteil vieler antimikrobieller und antiparasitärer Wirkstoffe, die durch bioreduktive Aktivierung wirken.[16][17][18] Einige 5-Nitroindazol-Derivate haben antiparasitäre und antineoplastische Aktivitäten gezeigt.[19][20] Ihre Anwesenheit deutet auf mögliche Anwendungen in der Infektionskrankheits- oder Onkologieforschung hin, möglicherweise über Mechanismen, die eine Reduktion der Nitro-Gruppe beinhalten.[16][18]

Basierend auf dieser Analyse können wir die folgenden primären Zielhypothesen aufstellen:

-

Proteinkinasen: Aufgrund des Indazol-Kerns.

-

Parasitäre/mikrobielle Enzyme: Aufgrund der Nitro-Gruppe.

-

Ziele in der Onkologie: Basierend auf der bekannten Aktivität von Nitroindazolen und Kinase-Inhibitoren.

Eine mehrstufige Strategie zur Zielidentifizierung

Ein robuster Arbeitsablauf zur Zielidentifizierung integriert computergestützte, biochemische und zellbasierte Methoden, um von einer breiten Untersuchung zu einer spezifischen Validierung zu gelangen.[21][22]

Detaillierte experimentelle Protokolle

Stufe 1: In-silico-Analyse und In-vitro-Screening

3.1.1 Virtuelles Screening (Computergestützt)

-

Kausalität: Bevor ressourcenintensive Laborexperimente durchgeführt werden, kann computergestütztes Docking die wahrscheinlichsten Proteinklassen eingrenzen. Angesichts der Prominenz des Indazol-Kerns in Kinase-Inhibitoren ist es logisch, mit einer Kinom-weiten Docking-Studie zu beginnen.

-

Protokoll:

-

Strukturerstellung: Erstellen Sie eine 3D-Struktur von 5-Nitro-7-(trifluormethyl)-1H-indazol und führen Sie eine Energieminimierung mit einer geeigneten Kraftfeld-Methode (z.B. MMFF94) durch.

-

Ziel-Bibliothek: Laden Sie eine Bibliothek von hochauflösenden Kristallstrukturen menschlicher Kinasen (z.B. aus der Protein Data Bank) herunter.

-

Docking-Simulation: Führen Sie Docking-Simulationen mit Software wie AutoDock Vina oder Schrödinger's Glide durch. Das Docking sollte auf die ATP-Bindungstasche jeder Kinase ausgerichtet sein.

-

Analyse: Rangordnen Sie die Kinasen basierend auf den vorhergesagten Bindungsenergien (Docking-Scores). Analysieren Sie die besten Posen auf plausible Wechselwirkungen (z.B. Wasserstoffbrückenbindungen mit der Scharnierregion, hydrophobe Wechselwirkungen mit der -CF3-Gruppe).

-

3.1.2 High-Throughput-Screening (HTS) (Biochemisch)

-

Kausalität: Um die In-silico-Vorhersagen experimentell zu validieren und unerwartete Ziele zu entdecken, ist ein biochemisches Screening gegen eine große, diversifizierte Ziel-Panel unerlässlich.[23][24]

-

Protokoll: Kinase-Panel-Screening

-

Panel-Auswahl: Wählen Sie ein kommerziell verfügbares Kinase-Screening-Panel (z.B. von Eurofins, Promega), das eine breite Abdeckung des menschlichen Kinoms bietet.

-

Assay-Durchführung: Führen Sie die Assays bei einer festen Konzentration der Testverbindung (z.B. 10 µM) durch. Die Assays messen typischerweise die Phosphorylierung eines Substrats über Methoden wie Fluoreszenzpolarisation (FP), TR-FRET oder Lumineszenz.

-

Datenerfassung: Quantifizieren Sie die prozentuale Hemmung der Kinaseaktivität im Vergleich zu einer Negativkontrolle (DMSO-Vehikel).

-

Hit-Definition: Definieren Sie einen Schwellenwert für die Hit-Identifizierung (z.B. >50% Hemmung).

-

| Hypothetisches HTS-Ergebnis | % Hemmung bei 10 µM |

| Kinase A | 95% |

| Kinase B | 88% |

| Kinase C | 52% |

| Kinase D | 15% |

| Kinase E | 3% |

Stufe 2: Phänotypisches Screening und Zielaufklärung

3.2.1 Phänotypisches Screening (Zellbasiert)

-

Protokoll:

-

Modellauswahl: Wählen Sie eine Reihe von menschlichen Krebszelllinien (z.B. Lungen-, Brust-, Darmkrebs), die für ihre Relevanz in der Arzneimittelforschung bekannt sind.

-

Assay: Führen Sie einen zellulären Viabilitätsassay (z.B. CellTiter-Glo) durch, um die antiproliferative Aktivität der Verbindung über einen Konzentrationsbereich zu messen.

-

High-Content-Imaging: Alternativ können Sie High-Content-Screening verwenden, um morphologische Veränderungen (z.B. Zellzyklusstillstand, Apoptose-Induktion) nach der Behandlung mit der Verbindung zu quantifizieren.[28]

-

Datenanalyse: Berechnen Sie die IC50-Werte (halbmaximale inhibitorische Konzentration) für jede Zelllinie.

-

3.2.2 Chemische Proteomik zur Zielaufklärung

-

Kausalität: Sobald ein zellulärer Phänotyp beobachtet wird, sind Techniken der chemischen Proteomik der Goldstandard zur Identifizierung der direkten Bindungspartner der Verbindung im zellulären Proteom.[29][30][31] Affinitätsreinigung gekoppelt mit Massenspektrometrie (AP-MS) ist ein leistungsstarker Ansatz.[32][33]

-

Protokoll: Affinitätsreinigung-Massenspektrometrie (AP-MS)

-

Sonden-Synthese: Synthetisieren Sie ein Derivat von 5-Nitro-7-(trifluormethyl)-1H-indazol, das einen Linker und einen Affinitäts-Tag (z.B. Biotin) an einer Position trägt, die die biologische Aktivität nicht beeinträchtigt.[32]

-

Inkubation: Inkubieren Sie die biotinylierte Sonde mit Zelllysaten aus den empfindlichen Zelllinien. Führen Sie eine parallele Inkubation mit einem Überschuss der nicht-biotinylierten ("freien") Verbindung als Kompetitor durch, um spezifische von unspezifischen Bindungen zu unterscheiden.

-

Anreicherung: Fangen Sie die Sonden-Protein-Komplexe mit Streptavidin-beschichteten Beads ein.[32][33] Waschen Sie die Beads, um unspezifisch gebundene Proteine zu entfernen.

-

Elution und Analyse: Eluieren Sie die gebundenen Proteine und verdauen Sie sie zu Peptiden. Analysieren Sie die Peptide mittels Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS).

-

Identifizierung: Identifizieren Sie Proteine, die in der Sonden-Probe signifikant angereichert sind, aber in der Kompetitor-Kontrolle verdrängt werden. Diese sind die hochsicheren Zielkandidaten.

-

Stufe 3: Zielvalidierung und Wirkmechanismus

-

Kausalität: Die Identifizierung eines potenziellen Ziels ist nicht ausreichend. Es muss validiert werden, dass die Modulation dieses Ziels für den beobachteten Phänotyp verantwortlich ist und dass die Verbindung mit der erforderlichen Potenz und Selektivität wirkt.[34]

3.3.1 Biochemische Validierung

-

Protokoll:

-

Potenzbestimmung: Führen Sie für die Top-Kinase-Hits aus dem HTS-Screening Dosis-Wirkungs-Experimente durch, um die IC50-Werte zu bestimmen.

-

Bindungsassays: Verwenden Sie biophysikalische Techniken wie Oberflächenplasmonenresonanz (SPR) oder isotherme Titrationskalorimetrie (ITC), um die Bindungsaffinität (KD) direkt zu messen und die Kinetik der Interaktion zu charakterisieren.

-

Selektivitätsprofilierung: Testen Sie die Verbindung gegen eine kleinere, fokussierte Gruppe von eng verwandten Kinasen, um ihre Selektivität zu bewerten.

-

| Ziel | IC50 (nM) | KD (nM) |

| Kinase A | 25 | 30 |

| Kinase B | 150 | 200 |

| Kinase C | >10,000 | >10,000 |

3.3.2 Zellbasierte Validierung

-

Protokoll:

-

Ziel-Engagement: Verwenden Sie einen zellulären thermischen Shift-Assay (CETSA), um zu bestätigen, dass die Verbindung in intakten Zellen an das Zielprotein bindet.[24] Die Bindung stabilisiert das Protein gegen thermische Denaturierung.

-

Signalweg-Analyse: Messen Sie die Phosphorylierung von bekannten Substraten des Zielproteins mittels Western Blot oder ELISA. Eine Reduktion der Substrat-Phosphorylierung nach der Behandlung mit der Verbindung belegt die Hemmung des Signalwegs.

-

Genetische Ansätze: Verwenden Sie CRISPR/Cas9 oder siRNA, um das Zielprotein herunterzuregulieren (Knockdown). Wenn der Knockdown den durch die Verbindung induzierten Phänotyp nachahmt, ist dies ein starker Beweis dafür, dass das Protein das relevante Ziel ist.

-

Fazit und nächste Schritte

Dieser Leitfaden skizziert einen systematischen, mehrstufigen Ansatz zur Identifizierung und Validierung der pharmakologischen Ziele von 5-Nitro-7-(trifluormethyl)-1H-indazol. Durch die Kombination von computergestützten Vorhersagen, unvoreingenommenem Screening und rigoroser biochemischer und zellbasierter Validierung können Forscher die molekularen Mechanismen, die der Aktivität dieser Verbindung zugrunde liegen, sicher aufklären. Die erfolgreiche Identifizierung eines validierten Ziels ist ein entscheidender Meilenstein, der den Weg für die weitere präklinische Entwicklung, die Optimierung der Leitsubstanz und letztendlich die Translation in potenzielle therapeutische Anwendungen ebnet.

Referenzen

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Verfügbar unter: [Link]

-

Target Identification and Validation (Small Molecules). University College London. Verfügbar unter: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Verfügbar unter: [Link]

-

Chemical Proteomics. Evotec. Verfügbar unter: [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Verfügbar unter: [Link]

-

Trifluoromethyl group. Grokipedia. Verfügbar unter: [Link]

-

Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Verfügbar unter: [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Verfügbar unter: [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. Verfügbar unter: [Link]

-

Chemistry-based functional proteomics for drug target deconvolution. Monash University. Verfügbar unter: [Link]

-

A brief introduction to chemical proteomics for target deconvolution. PubMed. Verfügbar unter: [Link]

-

Small-molecule Target and Pathway Identification. Broad Institute. Verfügbar unter: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Verfügbar unter: [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Verfügbar unter: [Link]

-

A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Verfügbar unter: [Link]

-

End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. ACS Publications. Verfügbar unter: [Link]

-

What is Small Molecule Hit Identification (Hit ID) ?. NVIDIA Glossary. Verfügbar unter: [Link]

-

Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers Research Topic. Verfügbar unter: [Link]

-

Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. MDPI. Verfügbar unter: [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Verfügbar unter: [Link]

-

Nitro-Group-Containing Drugs. PubMed. Verfügbar unter: [Link]

-

Nitro-Group-Containing Drugs | Journal of Medicinal Chemistry. ACS Publications. Verfügbar unter: [Link]

-

Pharmacological properties of indazole derivatives: recent developments. PubMed. Verfügbar unter: [Link]

-

Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. ResearchGate. Verfügbar unter: [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chinese Journal of Science and Technology. Verfügbar unter: [Link]

-

Phenotypic profiling in drug discovery. Drug Target Review. Verfügbar unter: [Link]

-

Structures of kinase inhibitors containing an indazole moiety. ResearchGate. Verfügbar unter: [Link]

-

Drug Discovery Workflow - What is it?. Vipergen. Verfügbar unter: [Link]

-

Phenotypic screening. Wikipedia. Verfügbar unter: [Link]

-

A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Semantic Scholar. Verfügbar unter: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Verfügbar unter: [Link]

-

Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry. Verfügbar unter: [Link]

-

Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate. Verfügbar unter: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Verfügbar unter: [Link]

-

Indazole – Knowledge and References. Taylor & Francis. Verfügbar unter: [Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caribjscitech.com [caribjscitech.com]

- 9. mdpi.com [mdpi.com]

- 10. jelsciences.com [jelsciences.com]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. researchgate.net [researchgate.net]

- 14. svedbergopen.com [svedbergopen.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs [mdpi.com]

- 17. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 22. Drug Discovery Workflow - What is it? [vipergen.com]

- 23. What is Small Molecule Hit Identification (Hit ID) ? | NVIDIA Glossary [nvidia.com]

- 24. lifesciences.danaher.com [lifesciences.danaher.com]

- 25. technologynetworks.com [technologynetworks.com]

- 26. Recent Successes in AI Phenotypic Drug Discovery and the Future of ML/AI Methods [ardigen.com]

- 27. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 28. drugtargetreview.com [drugtargetreview.com]

- 29. Chemical Proteomics | Evotec [evotec.com]

- 30. research.monash.edu [research.monash.edu]

- 31. A brief introduction to chemical proteomics for target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 33. europeanreview.org [europeanreview.org]

- 34. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

A Technical Guide to 5-Nitro-7-(trifluoromethyl)-1H-indazole: Synthesis, Properties, and Medicinal Chemistry Applications

Introduction and Scientific Context

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique bicyclic aromatic structure, containing two adjacent nitrogen atoms, allows it to act as a versatile pharmacophore capable of engaging in various biological interactions. The introduction of specific substituents onto the indazole ring system is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's physicochemical properties and biological activity.

The subject of this guide, 5-Nitro-7-(trifluoromethyl)-1H-indazole, incorporates two powerful electron-withdrawing groups at key positions.

-

The 5-Nitro Group: This group significantly influences the molecule's electronics, increasing its potential for hydrogen bonding and π-stacking interactions. In biological systems, nitroaromatic compounds can serve as bio-reducible moieties, a strategy employed in developing hypoxia-activated prodrugs.

-

The 7-Trifluoromethyl Group: The CF₃ group is a widely used bioisostere for a methyl group but with profoundly different properties. It is highly lipophilic, metabolically stable, and a strong electron-withdrawing group. Its incorporation can enhance membrane permeability, improve metabolic stability by blocking oxidative sites, and increase binding affinity to target proteins.

This combination makes 5-Nitro-7-(trifluoromethyl)-1H-indazole a valuable and strategic building block for creating novel kinase inhibitors, anti-proliferative agents, and other targeted therapeutics.[3]

Chemical Identity and Properties

As of this writing, a specific CAS Registry Number for the 5-Nitro-7-(trifluoromethyl)-1H-indazole isomer has not been assigned in major chemical databases. Therefore, to provide a reliable frame of reference, the following table summarizes the key identifiers for the well-characterized parent compound, 5-Nitro-1H-indazole , and the isomeric 7-Nitro-1H-indazole . Researchers synthesizing the target compound should expect analogous, but distinct, analytical data.

Table 1: Chemical Identifiers of Reference Indazole Compounds

| Identifier | 5-Nitro-1H-indazole | 7-Nitro-1H-indazole |

|---|---|---|

| CAS Number | 5401-94-5[4][5][6][7] | 2942-42-9[8] |

| Molecular Formula | C₇H₅N₃O₂[4][5][6] | C₇H₅N₃O₂[8] |

| Molecular Weight | 163.14 g/mol [4][7] | 163.13 g/mol [8] |

| IUPAC Name | 5-nitro-1H-indazole[4][6] | 7-nitro-1H-indazole[8] |

| InChI Key | WSGURAYTCUVDQL-UHFFFAOYSA-N[4][6] | PQCAUHUKTBHUSA-UHFFFAOYSA-N[8] |

| SMILES | C1=CC2=C(C=C1[O-])C=NN2[4] | C1=CC=C2C(=C1)C(=NN2)N(=O)=O |

| PubChem CID | 21501[4] | 1893[8] |

Below is the chemical structure of the target compound, 5-Nitro-7-(trifluoromethyl)-1H-indazole .

Caption: Chemical structure of 5-Nitro-7-(trifluoromethyl)-1H-indazole.

Proposed Synthesis Protocol

A direct, published synthesis for 5-Nitro-7-(trifluoromethyl)-1H-indazole was not identified. However, a robust and logical pathway can be proposed based on established methodologies for constructing substituted indazoles, particularly leveraging the Davis-Beirut reaction or related cyclization strategies. The key is selecting an appropriate starting material that contains the requisite trifluoromethyl and nitro groups in the correct ortho-relationship to facilitate ring closure.

A plausible precursor is 2-Amino-3-(trifluoromethyl)-5-nitrobenzaldehyde . The synthesis would proceed via diazotization followed by reductive cyclization.

Experimental Workflow: Proposed Synthesis

Step 1: Diazotization of the Starting Amine

-

Dissolve 2-Amino-3-(trifluoromethyl)-5-nitrobenzaldehyde (1.0 eq) in a mixture of acetic acid and water at 0 °C.

-

Causality: Acetic acid serves as a solvent and a proton source, while the low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.

-

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting mixture at 0-5 °C for 60-90 minutes. The formation of the diazonium salt is the key transformation in this step.

Step 2: Reductive Cyclization to Form the Indazole Ring

-

In a separate flask, prepare a solution of a mild reducing agent, such as sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂), in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution. This addition must be controlled to manage the exothermic reaction and any gas evolution.

-

Causality: The reducing agent facilitates the intramolecular cyclization of the diazonium group onto the adjacent aldehyde (or a derivative formed in situ), leading to the formation of the pyrazole ring fused to the benzene core.

-

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates the consumption of the intermediate.

Step 3: Work-up and Purification

-

Quench the reaction by pouring it into a beaker of ice water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure 5-Nitro-7-(trifluoromethyl)-1H-indazole.

Self-Validation: The identity and purity of the final product must be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Caption: Proposed synthetic workflow for 5-Nitro-7-(trifluoromethyl)-1H-indazole.

Applications in Research and Drug Discovery

The structural features of 5-Nitro-7-(trifluoromethyl)-1H-indazole make it a highly attractive scaffold for medicinal chemistry programs. The indazole core is a known "hinge-binding" motif for many protein kinases, which are critical targets in oncology.

-

Kinase Inhibition: The N1-H and N2 atoms of the indazole ring can act as hydrogen bond donors and acceptors, respectively, to anchor the molecule in the ATP-binding pocket of kinases. The trifluoromethyl and nitro substituents can then be used to probe deeper pockets to enhance potency and selectivity.

-

Scaffold for Library Synthesis: This compound is an ideal starting point for library synthesis. The N1 position of the indazole ring can be readily alkylated or arylated to introduce diverse side chains, allowing for rapid exploration of the surrounding chemical space to optimize drug-like properties (a process known as Structure-Activity Relationship, or SAR, development).[9]

-

Neurodegenerative and Inflammatory Diseases: Indazole derivatives have shown promise in treating inflammatory and neurodegenerative disorders.[2] The potent electronic nature of this specific derivative could lead to novel inhibitors of enzymes implicated in these disease pathways.

Safety and Handling

No specific safety data sheet (SDS) exists for 5-Nitro-7-(trifluoromethyl)-1H-indazole. Therefore, handling precautions must be based on the known hazards of analogous compounds, such as 5-Nitro-1H-indazole.[10]

-

Hazard Classification: Based on analogues, this compound should be treated as harmful if swallowed (Acute toxicity, Oral, Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3).[10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10][11]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][12] Avoid creating dust. Wash hands thoroughly after handling.[11]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[11][12]

-

First Aid:

-

If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[10][11]

-

On Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[10]

-

In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10][11]

-

Conclusion

5-Nitro-7-(trifluoromethyl)-1H-indazole represents a promising but under-characterized building block for advanced drug discovery. While direct experimental data is limited, a comprehensive understanding of its properties and potential can be derived from the well-established chemistry of its structural components. The proposed synthetic route offers a viable path to obtaining this material for research purposes. Its potent electronic features and privileged indazole core make it a high-value scaffold for developing next-generation targeted therapeutics, particularly in oncology and inflammation research. Rigorous analytical characterization and adherence to strict safety protocols are paramount when working with this novel compound.

References

- Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET - 5-Nitro-1-methyl-1H-indazole.

- Thermo Fisher Scientific. (2025, December 21). 5-Nitro-1H-indazole - SAFETY DATA SHEET.

- TCI Chemicals. (2025, January 8). SAFETY DATA SHEET - 1H-Indazol-7-amine.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21501, 5-Nitroindazole.

-

Fallon, T., et al. (2018, March 16). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI. Retrieved from [Link]

- Carl ROTH. (n.d.). SAFETY DATA SHEET 9529046764.

- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 5-Nitro-1H-indazole.

-

Matrix Fine Chemicals. (n.d.). 5-NITRO-1H-INDAZOLE | CAS 5401-94-5. Retrieved from [Link]

-

Sravanthi, G., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1893, 7-Nitroindazole.

-

U.S. Environmental Protection Agency. (2025, September 25). 1H-Indazole, 5-nitro- - Substance Details. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. Retrieved from [Link]

-

Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and biological properties of new 5-nitroindazole derivatives. Retrieved from [Link]

-

Guiding-Bio. (n.d.). 5-Nitro-6-(trifluoromethyl)-1H-indazole Factory. Retrieved from [Link]

-

Taylor & Francis. (2020). Indazole – Knowledge and References. Retrieved from [Link]

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 5-Nitroindazole Manufacturer in India | CAS 2974-02-1 [punagri.com]

- 4. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-NITRO-1H-INDAZOLE | CAS 5401-94-5 [matrix-fine-chemicals.com]

- 6. 5-Nitro-1H-indazole, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Electronic Properties of Nitro and Trifluoromethyl Groups on the Indazole Ring

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic influence of nitro (NO₂) and trifluoromethyl (CF₃) groups on the indazole scaffold, a core heterocyclic motif in medicinal chemistry. As a senior application scientist, this document is structured to deliver not just technical data but also field-proven insights into the causality behind experimental choices and the practical implications for drug design and development.

Section 1: The Indazole Scaffold and the Impact of Electron-Withdrawing Substituents